molecular formula C19H26N2O2 B5875678 7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one

7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one

Cat. No.: B5875678
M. Wt: 314.4 g/mol
InChI Key: ADTOWLHXCACTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an ethylamino group, dimethyl substitutions, and a piperidin-1-ylmethyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the ethylamino group: This step involves the nucleophilic substitution of an appropriate leaving group (e.g., halide) with ethylamine.

    Dimethyl substitution:

    Attachment of the piperidin-1-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-1-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrochromen-2-one analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at various positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: This compound can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
  • 7-(Ethylamino)-4,6-dimethyl-3-(morpholin-4-ylmethyl)chromen-2-one
  • 7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)quinolin-2-one

Uniqueness

The uniqueness of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of biological activity, selectivity, and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-20-17-11-18-15(10-13(17)2)14(3)16(19(22)23-18)12-21-8-6-5-7-9-21/h10-11,20H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTOWLHXCACTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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